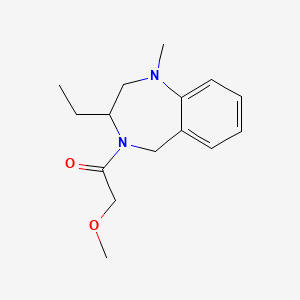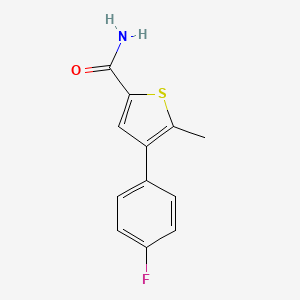
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiophene derivatives and has been synthesized using different methods. In
Scientific Research Applications
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been investigated for its anticancer, antifungal, and antibacterial properties. In material science, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been used as a building block for the synthesis of novel materials with potential applications in organic electronics. In organic electronics, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been studied as a potential candidate for the development of organic field-effect transistors.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide is not yet fully understood. However, studies have shown that 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has also been shown to possess antifungal and antibacterial properties by inhibiting the growth of fungi and bacteria.
Biochemical and Physiological Effects:
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been shown to have minimal toxicity and is well-tolerated in animals. In vitro studies have shown that 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide can inhibit the growth of cancer cells, fungi, and bacteria. 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has also been shown to possess anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide. One potential direction is to investigate the potential applications of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in the development of novel materials for organic electronics. Another potential direction is to further investigate the mechanism of action of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide and its potential applications in medicinal chemistry. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in animals and humans.
Synthesis Methods
The synthesis of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been reported using various methods, including the Suzuki-Miyaura cross-coupling reaction and the palladium-catalyzed C-H activation reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-5-methylthiophene-2-carboxamide with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The palladium-catalyzed C-H activation reaction involves the reaction of 4-methylthiophene-2-carboxamide with 4-fluoroiodobenzene in the presence of a palladium catalyst and a base.
properties
IUPAC Name |
4-(4-fluorophenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-10(6-11(16-7)12(14)15)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQQRWSVGALGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

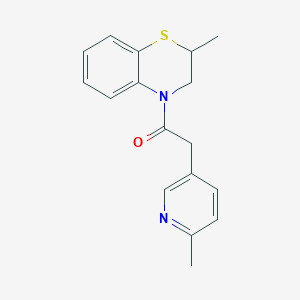
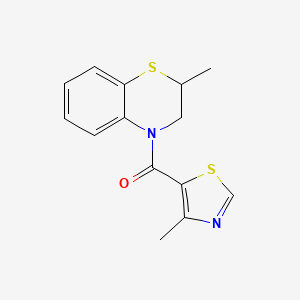
![Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583346.png)
![(5-Methylpyridin-3-yl)-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583354.png)
![Cyclopent-3-en-1-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583358.png)
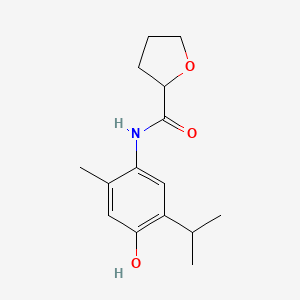
![1-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-[3-(3-fluorophenyl)propyl]urea](/img/structure/B7583367.png)
![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![2-(cyclohexen-1-yl)-N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B7583383.png)

![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)
